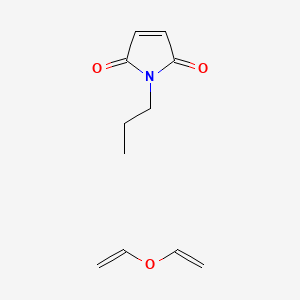

Ethenoxyethene;1-propylpyrrole-2,5-dione

Description

Ethenoxyethene;1-propylpyrrole-2,5-dione is a hybrid compound combining two distinct moieties: ethenoxyethene (a vinyl ether derivative) and 1-propylpyrrole-2,5-dione (a substituted diketopyrrole). The pyrrole-2,5-dione core is a heterocyclic structure known for its electron-deficient nature, enabling applications in polymer chemistry and pharmaceuticals.

Properties

CAS No. |

29465-98-3 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethenoxyethene;1-propylpyrrole-2,5-dione |

InChI |

InChI=1S/C7H9NO2.C4H6O/c1-2-5-8-6(9)3-4-7(8)10;1-3-5-4-2/h3-4H,2,5H2,1H3;3-4H,1-2H2 |

InChI Key |

YVIPZJNHJRGTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C=CC1=O.C=COC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenoxyethene;1-propylpyrrole-2,5-dione typically involves the reaction of ethenoxyethene with 1-propylpyrrole-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethenoxyethene;1-propylpyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethenoxyethene;1-propylpyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of ethenoxyethene;1-propylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following comparison focuses on substituent effects, supplier availability, and inferred physicochemical properties (Table 1).

Table 1: Structural and Commercial Comparison of Ethenoxyethene-Pyrrole-2,5-Dione Derivatives

| Compound Name | Substituent (R) | CAS Number | Suppliers | Molecular Formula (Calculated) |

|---|---|---|---|---|

| Ethenoxyethene;1-propylpyrrole-2,5-dione | Propyl (-C₃H₇) | Not listed | 0 | C₁₁H₁₃NO₃ (est.) |

| Ethenoxyethene;1-ethylpyrrole-2,5-dione | Ethyl (-C₂H₅) | Not provided | 2 | C₁₀H₁₁NO₃ (est.) |

| Ethenoxyethene;1-(2-methylpropyl)pyrrole-2,5-dione | 2-Methylpropyl (-C₄H₉) | 29465-89-2 | 3 | C₁₂H₁₅NO₃ (est.) |

Key Observations:

Substituent Effects on Physicochemical Properties: Lipophilicity: Longer alkyl chains (e.g., propyl, 2-methylpropyl) increase hydrophobicity compared to ethyl. This may reduce aqueous solubility but improve compatibility with nonpolar matrices in polymer applications. Electron Density: Alkyl groups donate electrons via inductive effects, stabilizing the pyrrole-dione ring against nucleophilic attack. This could enhance thermal stability in branched derivatives.

Commercial Availability: The 1-(2-methylpropyl) variant (CAS 29465-89-2) has the highest supplier count (3), suggesting broader industrial demand or synthetic accessibility .

Research Findings and Inferred Reactivity

Reactivity with Electrophiles:

The ethenoxyethene moiety is susceptible to acid-catalyzed polymerization, similar to other vinyl ethers. Substituents on the pyrrole-dione may modulate this reactivity:

- 2-Methylpropyl Derivative : Bulkier branching may slow reaction kinetics due to steric hindrance, as observed in analogous systems .

Stability in Aqueous Media:

Pyrrole-2,5-diones are prone to hydrolysis under acidic or basic conditions. Alkyl substituents may delay degradation by:

- Shielding the diketone core from water (steric effect).

- Altering local pH via hydrophobic aggregation (observed in ethyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.